molecular formula C12H11N3 B078435 2-(1-methylpyrrol-2-yl)-1H-benzimidazole CAS No. 13253-57-1

2-(1-methylpyrrol-2-yl)-1H-benzimidazole

Cat. No. B078435
CAS RN: 13253-57-1
M. Wt: 197.24 g/mol
InChI Key: PVBGKHIXJFVFBP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom . Pyrrole derivatives are widely used in medicinal chemistry to develop compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for “2-(1-methylpyrrol-2-yl)-1H-benzimidazole” were not found, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been determined by single crystal X-ray diffraction . The structure of these compounds can be influenced by factors such as the spatial orientation of substituents and the stereogenicity of carbons .


Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, 1-(1-methylpyrrol-2-yl) acetyl-4-(1-naphtyl) thiosemicarbazide was subjected to cyclization in a 2% NaOH environment by heating the sample for 2 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride has a molecular weight of 146.62 .

Scientific Research Applications

  • Cancer Treatment and PARP Inhibition :

    • The compound has been identified as an inhibitor for Poly(ADP-ribose) polymerase (PARP) and is explored for cancer treatment. A derivative, known as ABT-888, has shown potency against both PARP-1 and PARP-2 enzymes and demonstrated good efficacy in cancer models (Penning et al., 2009).
  • DNA Topoisomerase I Inhibition :

    • Certain 1H-benzimidazole derivatives act as inhibitors of mammalian type I DNA topoisomerases, a class of enzymes involved in DNA replication and transcription, thus implying potential therapeutic applications (Alpan et al., 2007).
  • Antibacterial and Antimicrobial Activity :

    • Novel derivatives have been synthesized showing profound antibacterial and antimicrobial activity against various bacteria strains, indicating potential use in creating new antibacterial agents (Sharma et al., 2012).
  • Synthesis and Anticancer Screening :

    • Several derivatives have been synthesized and tested for cytotoxic (or antiproliferative) activity against human cancer cell lines, offering insights into the design of new chemotherapy agents (Varshney et al., 2015).
  • Design and Anticancer Agent Prediction :

    • Bis-benzimidazole derivatives were synthesized and evaluated for their anticancer activity, showing notable activity and emerging as lead compounds for further development (Rashid, 2020).
  • DNA Binding and Cytotoxicity :

    • New benzimidazole-based Schiff base copper(II) complexes have been studied for their interactions with DNA and cytotoxicity against various cancer cell lines, providing a basis for the development of new chemotherapy drugs (Paul et al., 2015).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, 2-acetyl-1-methyl pyrrole is classified as a combustible liquid .

properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-15-8-4-7-11(15)12-13-9-5-2-3-6-10(9)14-12/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBGKHIXJFVFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methylpyrrol-2-yl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Lim, JY Kim, BH Lee, KS Oh, KY Yi - Bulletin of the Korean Chemical …, 2013 - Citeseer
A novel series of 2-heteroaryl substituted benzimidazole derivatives, containing the piperidinylphenyl acetamide group at the 1-position, were synthesized and evaluated as MCH-R1 …
Number of citations: 4 citeseerx.ist.psu.edu

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